An In-depth Technical Guide to the Chemical Properties of Acetyl Benzoyl Peroxide
An In-depth Technical Guide to the Chemical Properties of Acetyl Benzoyl Peroxide
Introduction
Acetyl benzoyl peroxide, with the CAS number 644-31-5, is an asymmetric diacyl peroxide that holds significance in various chemical applications, primarily as a source of free radicals.[1][2] Unlike its more common symmetric counterpart, dibenzoyl peroxide, the asymmetry in acetyl benzoyl peroxide leads to distinct reactivity and decomposition pathways. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development and polymer chemistry.
Molecular Structure and Physicochemical Properties
Acetyl benzoyl peroxide is characterized by a peroxide bridge (-O-O-) linking an acetyl group and a benzoyl group.[1] This structure is inherently unstable due to the weak oxygen-oxygen single bond.
Key Identifiers and Physical Characteristics
A summary of the key identifiers and physicochemical properties of acetyl benzoyl peroxide is presented in Table 1.
| Property | Value | Source |
| CAS Number | 644-31-5 | [1][2] |
| Molecular Formula | C9H8O4 | [1] |
| Molecular Weight | 180.16 g/mol | [1] |
| IUPAC Name | acetyl benzenecarboperoxoate | [1] |
| Appearance | White crystalline solid, often in the form of needles.[2] Commercially, it is often supplied as a solution (less than 40% by mass in a nonvolatile solvent) or mixed with a neutral drying powder (e.g., 50% acetyl benzoyl peroxide).[1][2] | [1][2] |
| Solubility | Moderately soluble in ether, chloroform, and carbon tetrachloride; slightly soluble in mineral oils and alcohol.[2] Water solubility is 639 mg/L at 25 °C.[2] | [2] |
Spectroscopic Data
While a detailed spectral analysis is beyond the scope of this guide, researchers can expect characteristic spectroscopic features:
-
Infrared (IR) Spectroscopy: Strong carbonyl (C=O) stretching bands are expected for the acetyl and benzoyl groups. The peroxide O-O bond is a weak absorber and may be difficult to observe.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum would show signals corresponding to the aromatic protons of the benzoyl group and the methyl protons of the acetyl group. 13C NMR data is also available for this compound.[1]
-
Mass Spectrometry: GC-MS data for acetyl benzoyl peroxide is available in databases.[1]
Synthesis of Acetyl Benzoyl Peroxide
The synthesis of asymmetric diacyl peroxides like acetyl benzoyl peroxide generally follows the principles of diacyl peroxide synthesis, which involves the reaction of an acyl chloride or anhydride with a source of peroxide. A common laboratory-scale synthesis for diacyl peroxides involves the reaction of an acid chloride with hydrogen peroxide in the presence of a base.[3][4]
General Laboratory Synthesis Protocol
A plausible synthetic route for acetyl benzoyl peroxide involves a two-step process, analogous to the synthesis of benzoyl peroxide:[3][4][5]
-
Formation of Peroxybenzoic Acid: Benzoic acid can be reacted with hydrogen peroxide to form peroxybenzoic acid.
-
Acylation of Peroxybenzoic Acid: The resulting peroxybenzoic acid is then acylated with acetyl chloride or acetic anhydride in the presence of a base to yield acetyl benzoyl peroxide.
Alternatively, a one-pot synthesis may be achievable by carefully controlling the reaction conditions.
Caption: A generalized workflow for the synthesis of acetyl benzoyl peroxide.
Chemical Reactivity and Decomposition Mechanisms
The chemical behavior of acetyl benzoyl peroxide is dominated by the labile peroxide bond, which readily undergoes homolytic cleavage to form free radicals.[6] This reactivity is the basis for its utility as a radical initiator.[7][8]
Thermal Decomposition
Heat is a primary initiator for the decomposition of acetyl benzoyl peroxide. The decomposition can proceed through two main pathways: unimolecular homolytic cleavage and induced decomposition.
-
Unimolecular Homolytic Cleavage: The initial step is the breaking of the weak O-O bond to generate a benzoyloxyl radical and an acetoxyl radical. These radicals can then undergo further reactions, such as decarboxylation to form a phenyl radical and a methyl radical, respectively.
Caption: Unimolecular thermal decomposition of acetyl benzoyl peroxide.
-
Induced Decomposition: In the presence of other radical species, the decomposition of acetyl benzoyl peroxide can be accelerated. This "induced decomposition" can occur via radical attack on the peroxide molecule. For instance, a radical (R•) can attack the peroxide, leading to the formation of a new radical and other products. This is a crucial consideration in polymerization reactions where a variety of radical species are present.[9]
Reactions with Other Reagents
Acetyl benzoyl peroxide is a powerful oxidizing agent and will react vigorously with reducing agents.[2] It is also incompatible with strong bases.[6] Contact with moisture can also lead to decomposition.[2]
Safety and Handling
The handling of acetyl benzoyl peroxide requires strict adherence to safety protocols due to its hazardous nature.
Hazard Identification
-
Explosive Hazard: Dry acetyl benzoyl peroxide is sensitive to shock and heat and can detonate, evolving toxic fumes.[2]
-
Fire Hazard: It is a combustible solid and a strong oxidizer that can ignite combustible materials.[6]
-
Health Hazards: It is a severe irritant to the skin, eyes, and mucous membranes.[2] Inhalation can cause respiratory tract irritation.[6]
Safe Handling and Storage
-
Storage: Store in a cool, well-ventilated area away from heat, sparks, and open flames.[6] Avoid contact with incompatible materials such as reducing agents, strong bases, and moisture.[2][6]
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Laboratory reactions should be conducted behind a safety shield.[1]
-
Spill and Disposal: In case of a spill, do not touch the material without appropriate PPE. For disposal, consult with environmental regulatory agencies for acceptable practices.[2]
Analytical and Quality Control Methods
Several analytical techniques can be employed for the quantification and quality control of acetyl benzoyl peroxide, often adapted from methods used for benzoyl peroxide.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for the quantitative determination of acetyl benzoyl peroxide. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water can be used for separation and quantification.[10][11][12]
Spectrophotometric Methods
-
UV-Vis Spectrophotometry: This technique can be used for the quantitative analysis of acetyl benzoyl peroxide. The wavelength of maximum absorption for benzoyl peroxide is around 264 nm, and a similar wavelength can be used for acetyl benzoyl peroxide.[13]
Titrimetric Methods
-
Iodometric Titration: This is a classic method for determining the peroxide content. The peroxide oxidizes iodide to iodine, which is then titrated with a standard solution of sodium thiosulfate.[10]
Applications
The primary application of acetyl benzoyl peroxide stems from its ability to generate free radicals upon decomposition.
Polymerization Initiator
Acetyl benzoyl peroxide can be used as a radical initiator in chain-growth polymerization reactions.[7][8][14] The choice of an asymmetric peroxide may offer advantages in controlling the initiation rate and the properties of the resulting polymer. It is suitable for the polymerization of various monomers, including acrylates and styrenics.[8][15]
Bleaching Agent
It has been used as a bleaching agent for flour and food oils.[2]
Germicide and Disinfectant
Acetyl benzoyl peroxide has applications as a germicide and in disinfectants.[2]
Conclusion
Acetyl benzoyl peroxide is a reactive and versatile compound with important applications in polymer chemistry and beyond. Its asymmetric structure provides a unique reactivity profile compared to its symmetric counterparts. A thorough understanding of its chemical properties, decomposition pathways, and safety hazards is paramount for its effective and safe utilization in research and industrial settings.
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ResearchGate. (n.d.). The observed and simulated 13 C and 1 H NMR spectra of benzoyl peroxide. [Link]
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Organic Chemistry Portal. (n.d.). Benzoyl Peroxide (BPO). [Link]
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Organic-Peroxide.com. (2024). Purposes and applications of Benzoyl Peroxide. [Link]
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ResearchGate. (2014). A Three-Step Synthesis of Benzoyl Peroxide. [Link]
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ResearchGate. (2025). Can benzoyl peroxide (BPO) be used to replace AIBN as the initiator in the dispersion polymerization of styrene(with or without DVB as a crosslinker)? [Link]
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AIChE. (2018). (54r) Thermal Decomposition of Benzoyl Peroxide with Incompatible Materials. [Link]
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ResearchGate. (2007). Amperometric detection of benzoyl peroxide in pharmaceutical preparations using carbon paste electrodes with peroxidases naturally immobilized on coconut fibers. [Link]
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